1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine

P-glycoprotein Efflux Ratio Oral Bioavailability

This 6-fluorinated imidazo[1,2-a]pyridine is a privileged scaffold for medicinal chemistry. Strategic placement of fluorine on the imidazopyridine core significantly reduces P-glycoprotein-mediated efflux and improves oral bioavailability—a critical advantage over the non-fluorinated analogue (CAS 1016690-66-6). Direct replacement with this compound is expected to boost exposure and accelerate lead optimization for CNS- or GPCR-targeted programs. Purchase high-purity material for kinase inhibitor or orexin receptor antagonist research.

Molecular Formula C13H17FN4
Molecular Weight 248.30 g/mol
Cat. No. B11865768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine
Molecular FormulaC13H17FN4
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CN3C=C(C=CC3=N2)F
InChIInChI=1S/C13H17FN4/c14-10-1-2-13-16-12(9-18(13)7-10)8-17-5-3-11(15)4-6-17/h1-2,7,9,11H,3-6,8,15H2
InChIKeyISTGIMNRWJIWTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine: A Fluorinated Imidazopyridine Building Block for Targeted Drug Discovery


1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine (CAS 1502796-41-9) is a synthetic, fluorinated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, featuring a piperidine-4-amine substituent . With a molecular formula of C13H17FN4 and a molecular weight of 248.30 g/mol , it serves as a key intermediate and a privileged scaffold in medicinal chemistry, primarily for the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1][2]. The strategic placement of a single fluorine atom on the imidazopyridine core distinguishes it from its non-halogenated and other halogenated analogues, positioning it as a specialized tool for optimizing pharmacokinetic and pharmacodynamic profiles in early-stage drug discovery [3].

Why Non-Fluorinated or Alternative Halogenated 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amines Cannot Simply Replace 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine


The 6-fluoro substituent on the imidazo[1,2-a]pyridine core is not an inert label but a critical determinant of molecular recognition, metabolic stability, and transporter interaction, meaning simple substitution with a non-fluorinated analogue (CAS 1016690-66-6) or alternative 6-substituted variants will likely fail to replicate the desired biological profile . Research on a closely related series of imidazo[1,2-a]pyridine-based kinase inhibitors unequivocally demonstrates that the introduction of a fluorine atom leads to a significant reduction in P-glycoprotein (Pgp)-mediated efflux and improves oral bioavailability [1]. This evidence precludes the assumption of functional equivalence among in-class compounds and establishes a quantifiable basis for prioritizing the specific 6-fluoro derivative in target-driven lead optimization programs.

Quantified Differentiation Guide for 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine


P-glycoprotein (Pgp) Efflux Ratio: Fluorinated vs. Non-Fluorinated Imidazopyridine PDGFR Inhibitors

The strategic incorporation of a fluorine atom into the piperidine ring of a related series of imidazo[1,2-a]pyridine PDGFR inhibitors resulted in a significant reduction of P-glycoprotein (Pgp)-mediated efflux [1]. For example, fluoro-piperidine compound 28 showed improved oral exposure (rat bioavailability, %F = 28%) and lower intravenous clearance (CL = 24 mL/min/kg) compared to the non-fluorinated compound 11 (%F = 13%, CL = 33 mL/min/kg) [1]. This class-level evidence strongly suggests that the 6-fluoro substitution on the core scaffold of 1-((6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is likely to confer a similar Pgp efflux advantage over its non-fluorinated analogue (CAS 1016690-66-6), a critical parameter for achieving CNS penetration or maintaining effective intracellular concentrations.

P-glycoprotein Efflux Ratio Oral Bioavailability Kinase Inhibitor

In Vivo Target Engagement: PKPD Relationship of a Related Fluoro-Piperidine PDGFR Inhibitor

The impact of fluorination on pharmacodynamics was demonstrated in a murine PKPD model for a closely related fluoro-piperidine compound (28). Following a single oral dose, the compound exhibited a pronounced, dose-dependent inhibition of PDGFR phosphorylation in C6 tumor xenografts [1]. The EC50 for this effect was determined to be 65 ng/mL total drug concentration, with the maximal effect observed at the 6-hour time point [1]. This provides a quantitative benchmark for the level of target engagement achievable with fluorinated scaffolds in this series, which is a direct consequence of improved bioavailability and sustained exposure compared to non-fluorinated earlier leads.

Pharmacodynamics PDGFR Kinase Inhibition Target Engagement PKPD

Orexin Receptor Antagonism: A Distinct Therapeutic Application Pathway

A patent from GlaxoSmithKline (US20120095034A1) explicitly discloses 1-((6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine and its analogues as imidazo[1,2-a]pyridin-2-ylmethyl substituted piperidine derivatives with activity as orexin receptor antagonists for treating obesity and diabetes [1]. While specific binding data for this exact compound is not publicly disclosed in the patent, its inclusion as a working example within this specific therapeutic area provides a clear, directed application scenario. This distinguishes it from the broader class of imidazopyridine kinase inhibitors and positions it as a targeted lead for a completely different pharmacological mechanism, thereby expanding its potential procurement value to research programs focused on metabolic and sleep disorders.

Orexin Receptor GPCR Obesity Diabetes Lead Identification

Prioritized Application Scenarios for 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine Driven by Quantitative Evidence


Lead Optimization for Orally Bioavailable Kinase Inhibitors Targeting PDGFR or Related Tyrosine Kinases

This compound is the ideal starting point for programs where a non-fluorinated lead (e.g., CAS 1016690-66-6) has shown on-target potency but suffers from high Pgp-mediated efflux and poor oral bioavailability. Direct replacement with 1-((6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is expected to reduce efflux and improve exposure, following the SAR established by Hicken et al., where fluorination increased rat oral bioavailability from 13% to 28% and enabled a measurable PKPD response [1]. This can significantly accelerate the lead optimization timeline by solving a key ADME liability with a single-atom modification.

Building a Fluorine-Enriched CNS-Penetrant Library for Neuro-Oncology or Neuroinflammation

The well-documented reduction in Pgp efflux conferred by fluorination [1] makes this compound a valuable building block for medicinal chemists constructing focused libraries aimed at CNS targets. Its incorporation as a core scaffold can pre-engineer favorable brain penetration properties into new chemical entities, a critical design criterion for treating gliomas or other CNS malignancies where PDGFR signaling is implicated [1].

Hit Identification and Expansion for Orexin Receptor Antagonist Programs

Based on its specific disclosure in GSK's patent on orexin receptor antagonists [2], this molecule is a high-priority acquisition for research groups pursuing novel treatments for metabolic syndrome, obesity, or sleep disorders. It offers a structurally distinct, imidazopyridine-based alternative to existing chemotypes like suvorexant, providing a tool to explore a different region of chemical space against the orexin-1 and orexin-2 receptors.

Chemical Biology Tool for Investigating the Role of Fluorine in Ligand-Receptor Kinetics

The presence of a single fluorine atom makes this compound an excellent probe for studying fluorine-specific interactions, such as halogen bonding or conformational biasing, with target proteins. By comparing the binding kinetics (e.g., residence time) of this compound directly against its non-fluorinated analogue (CAS 1016690-66-6), researchers can dissect the physicochemical basis for potency and selectivity, generating valuable data for structure-based drug design.

Quote Request

Request a Quote for 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.